molecular formula C20H21N3O4S2 B2617843 N-[(furan-2-yl)methyl]-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide CAS No. 1105237-14-6

N-[(furan-2-yl)methyl]-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide

Cat. No.: B2617843
CAS No.: 1105237-14-6
M. Wt: 431.53
InChI Key: RHIKFTYYPXOVLV-UHFFFAOYSA-N
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Description

N-[(furan-2-yl)methyl]-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a furan ring, a thiophene ring, and a piperazine ring, which are all connected through various functional groups. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine.

Mechanism of Action

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some compounds might be toxic, corrosive, flammable, or reactive. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for research on this compound could involve further investigation of its synthesis, properties, and potential applications. This could include studying its reactivity, stability, and interactions with other compounds or biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(furan-2-yl)methyl]-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the individual ring systems and their subsequent coupling. One common method involves the use of Suzuki-Miyaura coupling, a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules like this one.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the production time and cost. The use of advanced purification techniques, such as chromatography and crystallization, is also essential to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[(furan-2-yl)methyl]-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding oxides.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: Various functional groups in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,3-dione, while reduction of the thiophene ring could produce dihydrothiophene derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(furan-2-yl)methyl]-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties. This structural diversity makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-3-(4-phenylpiperazin-1-yl)sulfonylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S2/c24-20(21-15-17-7-4-13-27-17)19-18(8-14-28-19)29(25,26)23-11-9-22(10-12-23)16-5-2-1-3-6-16/h1-8,13-14H,9-12,15H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHIKFTYYPXOVLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)C3=C(SC=C3)C(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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